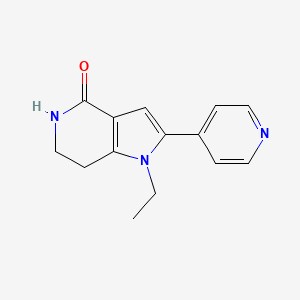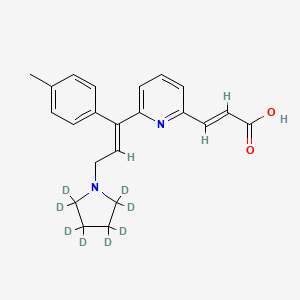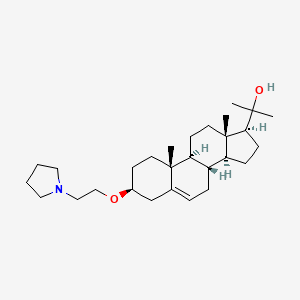
Methopterine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methopterine-d3, also known as N-[4-[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]methylamino-d3]benzoyl]-L-glutamic acid, is a stable isotope-labeled compound. It is a derivative of folic acid and is primarily used in biochemical and pharmaceutical research. The molecular formula of this compound is C20H18D3N7O6, and it has a molecular weight of 458.44 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methopterine-d3 involves the incorporation of deuterium atoms into the molecular structure. One common method involves the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3. This intermediate is then subjected to reduction in an inert solvent to form methyl-d3-amine, which is further reacted with other reagents to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to obtain this compound suitable for research and pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
Methopterine-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxo derivatives, while reduction can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
Methopterine-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
Methopterine-d3 exerts its effects by interacting with specific molecular targets and pathways. It has been shown to inhibit the proliferation, activation, and bone resorption action of osteoclasts, and induce the apoptosis of osteoclasts. This likely contributes to its ability to inhibit inflammatory bone destruction . The exact molecular targets and pathways involved in these effects are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Methotrexate: A well-known chemotherapeutic agent with a similar structure to Methopterine-d3.
Folic Acid: The parent compound from which this compound is derived.
Methopterin: Another derivative of folic acid with similar biochemical properties
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it particularly useful in research applications that require precise tracking of molecular interactions and pathways. Its deuterium atoms provide distinct advantages in mass spectrometry and NMR studies, allowing for more accurate and detailed analysis compared to non-labeled compounds .
Propiedades
Fórmula molecular |
C20H21N7O6 |
|---|---|
Peso molecular |
458.4 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H21N7O6/c1-27(9-11-8-22-16-15(23-11)18(31)26-20(21)25-16)12-4-2-10(3-5-12)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,8,13H,6-7,9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H3,21,22,25,26,31)/t13-/m0/s1/i1D3 |
Clave InChI |
HLIXOCXUWGDBNP-FUPFOCIHSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(CC1=CN=C2C(=N1)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canónico |
CN(CC1=CN=C2C(=N1)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


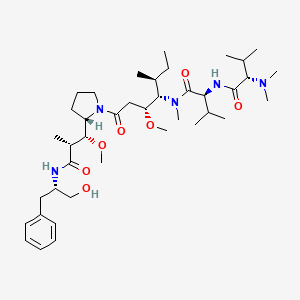
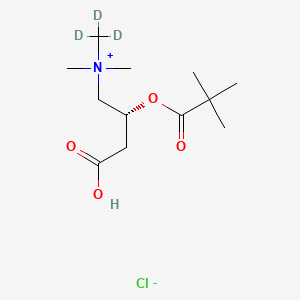
![[4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B12419205.png)
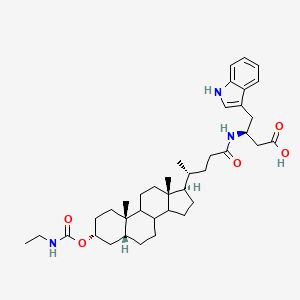
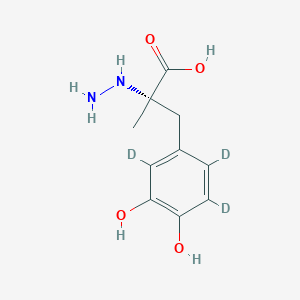
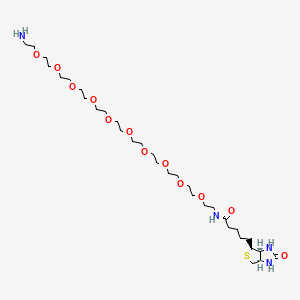
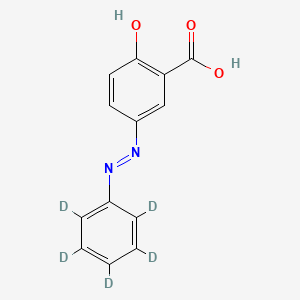


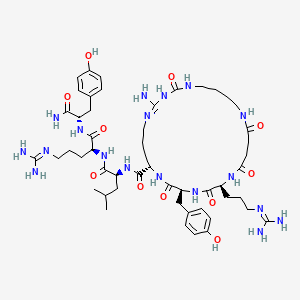
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-[(4-iodophenyl)methoxyimino]-3-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B12419253.png)
